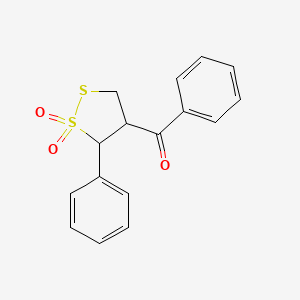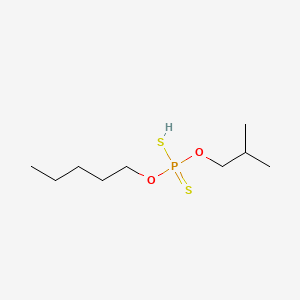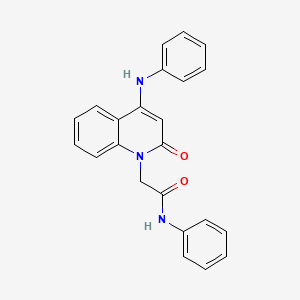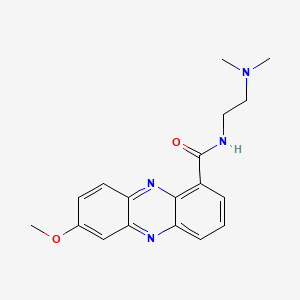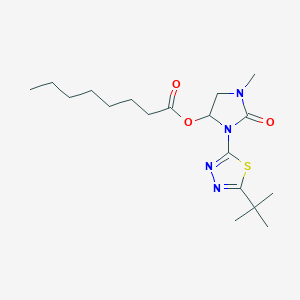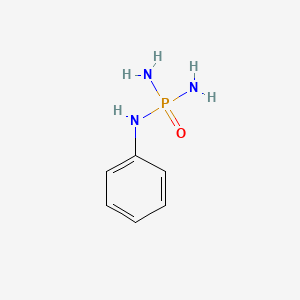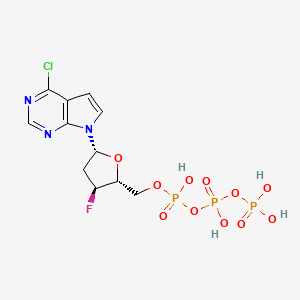
7-Deaza-3'F-5-Cl-PurineTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Deaza-3’F-5-Cl-PurineTP is a modified nucleoside triphosphate, which is a derivative of purine. This compound is part of a broader class of modified nucleotides that have been developed to enhance the properties of nucleic acids for various applications in synthetic biology, medicinal chemistry, and molecular biology. The modifications at the 7-deaza, 3’-fluoro, and 5-chloro positions confer unique chemical and biological properties to the compound, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-3’F-5-Cl-PurineTP typically involves multiple steps, starting from commercially available nucleoside precursors. The synthetic route includes the introduction of the 7-deaza modification, followed by the incorporation of the 3’-fluoro and 5-chloro substituents. The final step involves the phosphorylation of the nucleoside to obtain the triphosphate form. The reaction conditions often require anhydrous solvents, controlled temperatures, and the use of specific reagents such as phosphorylating agents .
Industrial Production Methods
Industrial production of 7-Deaza-3’F-5-Cl-PurineTP is generally carried out in specialized facilities equipped to handle the complex synthesis and purification processes. High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
7-Deaza-3’F-5-Cl-PurineTP undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 5-chloro position.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, which can be used to further modify the compound.
Polymerase Reactions: As a nucleoside triphosphate, it can be incorporated into nucleic acids by DNA and RNA polymerases.
Common Reagents and Conditions
Common reagents used in the reactions of 7-Deaza-3’F-5-Cl-PurineTP include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from the reactions of 7-Deaza-3’F-5-Cl-PurineTP depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution at the 5-chloro position can yield various substituted purine derivatives .
Applications De Recherche Scientifique
7-Deaza-3’F-5-Cl-PurineTP has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and other bioactive molecules.
Biology: Incorporated into DNA and RNA to study the effects of nucleotide modifications on genetic processes.
Industry: Utilized in the production of diagnostic tools and biosensors
Mécanisme D'action
The mechanism of action of 7-Deaza-3’F-5-Cl-PurineTP involves its incorporation into nucleic acids by polymerases. The modifications at the 7-deaza, 3’-fluoro, and 5-chloro positions can affect the stability, structure, and function of the resulting nucleic acids. These modifications can influence base pairing, replication fidelity, and resistance to nucleases, making the compound useful for various applications in molecular biology and medicine .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Deazaguanine: Another modified purine nucleoside with similar applications in nucleic acid research.
7-Deazaadenine: Used in studies of DNA and RNA structure and function.
5-Fluorouracil: A modified pyrimidine nucleoside used in cancer therapy
Uniqueness
7-Deaza-3’F-5-Cl-PurineTP is unique due to its combination of modifications at the 7-deaza, 3’-fluoro, and 5-chloro positions. This combination provides distinct chemical and biological properties that are not found in other similar compounds. The specific modifications enhance the compound’s stability, resistance to enzymatic degradation, and ability to form stable base pairs with natural nucleotides .
Propriétés
Numéro CAS |
132087-47-9 |
|---|---|
Formule moléculaire |
C11H14ClFN3O11P3 |
Poids moléculaire |
511.61 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H14ClFN3O11P3/c12-10-6-1-2-16(11(6)15-5-14-10)9-3-7(13)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9H,3-4H2,(H,20,21)(H,22,23)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
Clé InChI |
MFMYBMRZVQKYML-DJLDLDEBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CN=C3Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
SMILES canonique |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
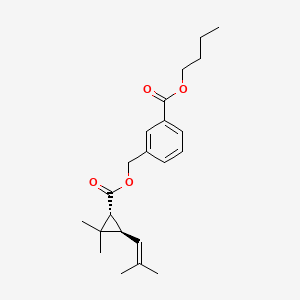


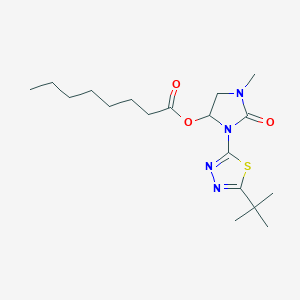
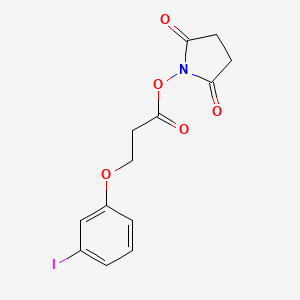
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
